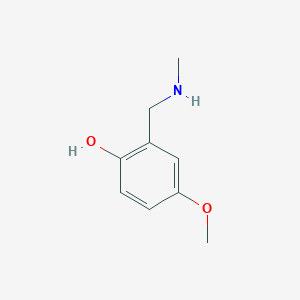
4-Methoxy-2-((methylamino)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-((methylamino)methyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group (-OCH3) and a methylamino group (-NHCH3) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
4-Methoxy-2-((methylamino)methyl)phenol can be synthesized through the reduction of Schiff bases. The Schiff base is typically formed by the condensation of an aldehyde or ketone with a primary amine. For instance, the compound can be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method . The reduction process often involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Methoxy-2-((methylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives. Substitution reactions can introduce new functional groups into the aromatic ring, leading to a diverse array of products.
科学的研究の応用
4-Methoxy-2-((methylamino)methyl)phenol has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of azo dyes and dithiocarbamates.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Methoxy-2-((methylamino)methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-((4-Methoxyphenyl)amino)methylphenol: Similar in structure but with different functional groups.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with distinct properties.
Uniqueness
4-Methoxy-2-((methylamino)methyl)phenol is unique due to its specific functional groups and their arrangement on the benzene ring
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
4-methoxy-2-(methylaminomethyl)phenol |
InChI |
InChI=1S/C9H13NO2/c1-10-6-7-5-8(12-2)3-4-9(7)11/h3-5,10-11H,6H2,1-2H3 |
InChIキー |
ASPFOIBRMXOALL-UHFFFAOYSA-N |
正規SMILES |
CNCC1=C(C=CC(=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



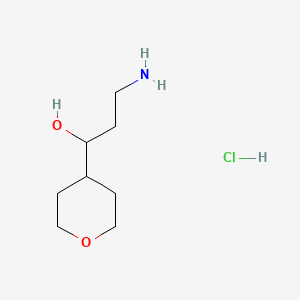
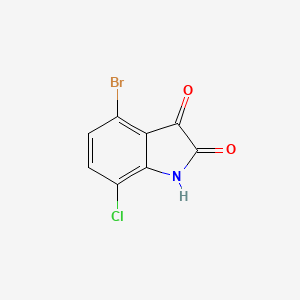
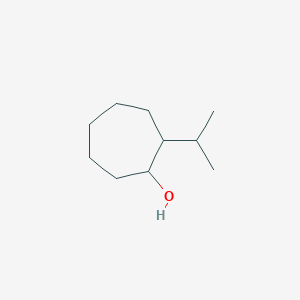
![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide](/img/structure/B13585757.png)

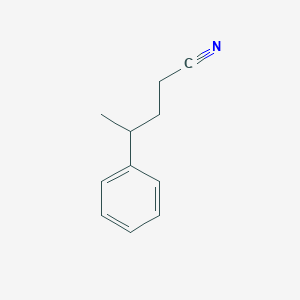
![4-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585788.png)

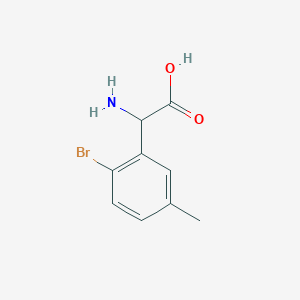
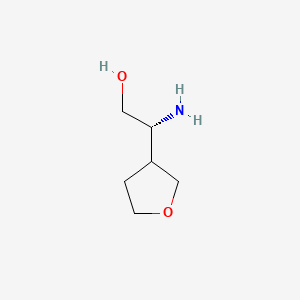
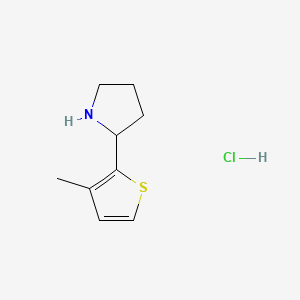
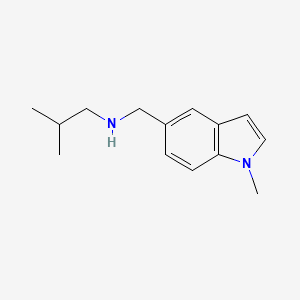
![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
